An In-depth Technical Guide to Sodium DL-3-hydroxybutyrate-2,4-13C2 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sodium DL-3-hydroxybutyrate-2,4-13C2 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Sodium DL-3-hydroxybutyrate-2,4-13C2, a critical tool for researchers, scientists, and professionals in drug development. We will delve into the technical specifics of this isotopically labeled compound, offering insights into its use in metabolic research and providing a detailed experimental protocol.
Introduction: Unraveling Metabolic Pathways with Isotopic Precision
Sodium DL-3-hydroxybutyrate-2,4-13C2 is a stable isotope-labeled form of sodium 3-hydroxybutyrate, a ketone body that serves as a vital energy source for various tissues, particularly the brain, during periods of fasting or low glucose availability.[1] The incorporation of two carbon-13 (¹³C) atoms at the 2 and 4 positions of the 3-hydroxybutyrate molecule allows researchers to trace its metabolic fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] This makes it an invaluable tool in the field of metabolic flux analysis (MFA), enabling the quantitative study of cellular metabolism in both healthy and diseased states.[5][6][7] Understanding the intricate network of metabolic pathways is paramount for advancing disease research and developing effective therapeutics.[8]
Chemical Properties and Synonyms
A thorough understanding of the chemical properties of a compound is fundamental to its effective application in research. The table below summarizes the key chemical and physical properties of Sodium DL-3-hydroxybutyrate-2,4-13C2.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₂C₂H₇NaO₃ | [9] |
| Molecular Weight | 128.07 g/mol | [10] |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 149-155 °C (for D-isomer) | |
| Solubility | Freely soluble in water. Soluble in DMSO and ethanol (~5 mg/ml). | [12][13] |
| Storage Temperature | 2-8°C, protect from moisture. | [11] |
| Isotopic Purity | ≥99 atom % ¹³C |
Synonyms:
-
DL-3-Hydroxybutyric acid-2,4-13C2 sodium salt[9]
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Sodium (R,S)-3-hydroxybutyrate-2,4-13C2
Applications in Metabolic Research: Tracing the Journey of a Ketone Body
The primary application of Sodium DL-3-hydroxybutyrate-2,4-13C2 lies in its use as a tracer for metabolic flux analysis.[5][6][7] By introducing this labeled compound into a biological system (e.g., cell culture, animal models, or human subjects), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a detailed map of how 3-hydroxybutyrate is utilized and transformed within the cell.
The strategic placement of the ¹³C labels at positions 2 and 4 is crucial. When 3-hydroxybutyrate is metabolized, it is first converted to acetoacetate, then to acetoacetyl-CoA, and finally cleaved into two molecules of acetyl-CoA. These acetyl-CoA molecules, now carrying the ¹³C label, can then enter the tricarboxylic acid (TCA) cycle or be used for fatty acid synthesis.[8] By analyzing the labeling patterns of TCA cycle intermediates (like citrate, glutamate, and aspartate) and fatty acids, scientists can quantify the contribution of ketone bodies to cellular energy production and biosynthesis.[3][4]
This technique is particularly valuable in neuroscience, as it allows for the in vivo study of brain energy metabolism.[2][3][4] It has been used to demonstrate that the brain can readily utilize ketones as an alternative fuel to glucose. Furthermore, in the context of drug development, understanding how a therapeutic agent alters ketone body metabolism can provide critical insights into its mechanism of action and potential side effects.
Experimental Protocol: ¹³C-Metabolic Flux Analysis using Sodium DL-3-hydroxybutyrate-2,4-13C2 in Cell Culture
This protocol provides a generalized workflow for a steady-state ¹³C-labeling experiment in adherent mammalian cells. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To determine the relative contribution of 3-hydroxybutyrate to the TCA cycle in a specific cell line.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Sodium DL-3-hydroxybutyrate-2,4-13C2
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water, ice-cold
-
Centrifuge tubes
-
Nitrogen gas or vacuum concentrator
-
LC-MS or GC-MS system
Methodology:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Rationale: This ensures that the cells are in a state of active, logarithmic growth and that there are enough cells for metabolite extraction and analysis.
-
-
Preparation of Labeling Medium:
-
Prepare the experimental medium by supplementing a base medium (lacking the unlabeled counterpart) with a known concentration of Sodium DL-3-hydroxybutyrate-2,4-13C2. The exact concentration will depend on the cell type and experimental goals but is often in the physiological range.
-
Rationale: Using a defined medium allows for precise control over the available nutrient sources, ensuring that the observed labeling patterns are a direct result of the metabolism of the ¹³C-labeled substrate.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a sufficient period to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often between 8 and 24 hours.[14]
-
Rationale: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable, is crucial for accurate flux calculations in steady-state MFA.[14]
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Place the plate on ice and add ice-cold PBS to wash the cells.
-
Immediately aspirate the PBS and add an ice-cold extraction solvent (e.g., 80% methanol).
-
Rationale: Rapid quenching of metabolism by using ice-cold solutions is critical to prevent further enzymatic activity and preserve the in vivo metabolic state of the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled tube.
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites from lipids and proteins.
-
Rationale: This separates the metabolites of interest (polar) from other cellular components that could interfere with the analysis.
-
-
Sample Preparation for MS Analysis:
-
Collect the polar metabolite fraction.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Rationale: Drying removes the solvent, concentrating the metabolites for analysis.
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites (e.g., TCA cycle intermediates).
-
Rationale: Mass spectrometry separates and detects molecules based on their mass-to-charge ratio, allowing for the quantification of the different isotopologues (molecules with different numbers of ¹³C atoms) of each metabolite.
-
Data Analysis and Interpretation
The raw data from the mass spectrometer will consist of the relative abundances of different mass isotopologues for each measured metabolite. This data is then used to calculate the fractional enrichment of ¹³C in each metabolite pool. By applying computational models and algorithms, this labeling information can be used to infer the relative or absolute fluxes through the metabolic pathways of interest.[6][7] This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism.[7]
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the metabolic fate of Sodium DL-3-hydroxybutyrate-2,4-13C2 and the experimental workflow described above.
Caption: Metabolic fate of Sodium DL-3-hydroxybutyrate-2,4-13C2.
Caption: Experimental workflow for 13C-Metabolic Flux Analysis.
Conclusion
Sodium DL-3-hydroxybutyrate-2,4-13C2 is a powerful and indispensable tool for researchers investigating cellular metabolism. Its ability to act as a tracer provides unparalleled insights into the metabolic fate of ketone bodies, which is of significant interest in fields ranging from basic science to drug development. The experimental protocols outlined in this guide, coupled with a solid understanding of the underlying principles of metabolic flux analysis, will enable scientists to effectively utilize this compound to answer critical biological questions.
References
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Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
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[2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain. (2002). Journal of Cerebral Blood Flow & Metabolism, 22(7), 890-898. Retrieved February 14, 2026, from [Link]
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Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. (2014). ACS Chemical Biology, 9(8), 1832-1838. Retrieved February 14, 2026, from [Link]
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[2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain. (2002). Journal of Cerebral Blood Flow & Metabolism, 22(7), 890-898. Retrieved February 14, 2026, from [Link]
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An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. (2023). bioRxiv. Retrieved February 14, 2026, from [Link]
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Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. Retrieved February 14, 2026, from [Link]
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A guide to 13C metabolic flux analysis for the cancer biologist. (2018). Experimental & Molecular Medicine, 50(4), 1-13. Retrieved February 14, 2026, from [Link]
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11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube. Retrieved February 14, 2026, from [Link]
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Sodium DL-3-Hydroxybutyrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved February 14, 2026, from [Link]
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sodium d-3-hydroxybutyrate (2,4-13c2, 99%) microbiological/pyrogen tested. (n.d.). Eurisotop. Retrieved February 14, 2026, from [Link]
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Sodium DL-3-Hydroxybutyrate Powder, 50g. (n.d.). a V.I. Pharma International. Retrieved February 14, 2026, from [Link]
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